molecular formula C20H26N2O3 B1615658 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol CAS No. 2725-15-7

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol

Cat. No.: B1615658
CAS No.: 2725-15-7
M. Wt: 342.4 g/mol
InChI Key: ZNKPGVIGPRQBRP-UHFFFAOYSA-N
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Description

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol is a chemical compound with the molecular formula C20H26N2O3. It is known for its applications in various fields, including medicinal chemistry and pharmacology. The compound features a piperazine ring substituted with a methoxyphenyl group and a phenoxypropanol moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol typically involves the reaction of 4-methoxyphenylpiperazine with phenoxypropanol under specific conditions. One common method includes:

    Step 1: Reacting 4-methoxyphenylpiperazine with an appropriate alkylating agent to introduce the phenoxypropanol group.

    Step 2: Purification of the product through recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the phenoxypropanol moiety can be modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biology: The compound is studied for its potential effects on neurotransmitter systems and receptor binding.

    Industry: It is utilized in the development of new materials and chemical intermediates for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol
  • 4-(4-(4-Methoxyphenyl)piperazin-1-yl)phenyl-1H-1,2,4-triazol-5-one

Uniqueness

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for various receptors, making it a valuable compound for targeted therapeutic applications.

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-24-19-9-7-17(8-10-19)22-13-11-21(12-14-22)15-18(23)16-25-20-5-3-2-4-6-20/h2-10,18,23H,11-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKPGVIGPRQBRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30949978
Record name 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2725-15-7
Record name 1-Piperazineethanol, 4-(p-methoxyphenyl)-alpha-phenoxymethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002725157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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